Sarafloxacin-d8 (hydrochloride) is a deuterated derivative of sarafloxacin hydrochloride, classified as a fluoroquinolone antibiotic. This compound is primarily utilized as an analytical standard in various scientific studies due to its unique isotopic labeling, which enhances its detection and quantification in mass spectrometry and other analytical techniques. The deuterium atoms replace hydrogen atoms in the molecular structure, providing a distinct mass difference from the non-deuterated form, making it particularly useful for tracing and quantifying the parent compound and its metabolites in biological systems .
The synthesis of sarafloxacin-d8 (hydrochloride) involves several key steps:
These methods are scalable for industrial production, ensuring stringent quality control to maintain purity and consistency in the final product .
Sarafloxacin-d8 (hydrochloride) has the following molecular formula:
The molecular weight is approximately 429.87 g/mol. The structure includes a fluoroquinolone backbone characterized by a bicyclic system containing nitrogen atoms, which is essential for its antibacterial activity. The presence of deuterium isotopes contributes to its unique properties in analytical applications .
Sarafloxacin-d8 (hydrochloride) can participate in various chemical reactions:
These reactions are crucial for modifying the compound for further research and development applications .
The mechanism of action of sarafloxacin-d8 (hydrochloride) is primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription in bacteria. By binding to these targets, sarafloxacin-d8 prevents the supercoiling necessary for DNA replication, leading to bacterial cell death. This mechanism is consistent with other fluoroquinolone antibiotics, highlighting its potential use in studying bacterial resistance mechanisms .
Sarafloxacin-d8 (hydrochloride) has diverse applications across multiple scientific fields:
The versatility of sarafloxacin-d8 (hydrochloride) underscores its significance as a research tool across various domains .
Sarafloxacin-d8 hydrochloride represents a strategically deuterated analogue of the fluoroquinolone antibiotic sarafloxacin, where eight hydrogen atoms are replaced with deuterium (²H) atoms. This modification creates a chemically identical compound with distinct mass spectrometry signatures, enabling precise quantification during absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium atoms serve as non-radioactive tracers, allowing researchers to distinguish the drug molecule from endogenous compounds and metabolites within complex biological matrices without altering its inherent biological activity [2] [6]. This mass differentiation is fundamental for liquid chromatography-mass spectrometry (LC-MS) analyses, where the 8 Da mass shift facilitates unambiguous tracking of the parent drug and its metabolic derivatives [10].
The primary application of isotopic labeling in compounds like sarafloxacin-d8 hydrochloride lies in metabolic pathway elucidation. By administering the deuterated compound in vivo or using it in in vitro systems such as hepatocyte or microsomal incubations, researchers can identify and quantify metabolites formed through phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways. The distinct isotopic signature allows for the differentiation between drug-related material and biological background, enabling the construction of a comprehensive metabolic map. This is critical for identifying potential reactive metabolites or understanding interspecies differences in metabolism that could impact drug safety and efficacy profiles [6] [10]. Sarafloxacin-d8 hydrochloride exemplifies the principle of using stable isotopes to create internal standards essential for accurate metabolite quantification, overcoming analytical challenges like ion suppression in mass spectrometry [10].
Table 1: Properties of Sarafloxacin-d8 Hydrochloride Enabling Pharmacokinetic Studies
Property | Description | Analytical Utility |
---|---|---|
Molecular Formula | C₂₀H₁₀D₈ClF₂N₃O₃ | Unique mass for LC-MS/MS detection |
Molecular Weight | 429.87 g/mol | 8 Da shift from non-deuterated sarafloxacin |
Isotopic Purity | High (typically >98%) | Minimizes interference from non-deuterated species in trace analysis |
Chemical Identity | Identical to non-deuterated sarafloxacin | Maintains biological activity for relevant ADME data |
Beyond basic metabolite identification, deuterium labeling facilitates advanced ADME applications. These include determining absolute bioavailability by simultaneous intravenous administration of the non-labeled drug and oral administration of the deuterated analogue (or vice versa), thereby eliminating inter-subject variability. Furthermore, deuterated tracers enable studies on drug-drug interactions by allowing co-administration with interacting drugs and subsequent precise pharmacokinetic monitoring. Sarafloxacin-d8 hydrochloride, with its deuterium atoms incorporated into metabolically stable positions where possible, minimizes the risk of isotopic exchange with the medium, ensuring the integrity of the tracer throughout the study duration [6] [10].
The incorporation of deuterium into pharmaceutical agents like sarafloxacin-d8 hydrochloride introduces the potential for deuterium kinetic isotope effects (DKIEs). These effects arise because the carbon-deuterium (C-²H) bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, any chemical reaction step where cleavage of a C-H bond is rate-limiting may proceed slower if that specific hydrogen is replaced by deuterium. In the context of antimicrobial agents, DKIEs primarily manifest in metabolic stability, potentially altering the drug's pharmacokinetic profile and consequently, its efficacy [4].
For sarafloxacin-d8 hydrochloride, the impact of deuterium substitution hinges critically on the positional specificity of the labeling. Deuterium atoms incorporated into positions not involved in metabolism (e.g., aromatic positions or aliphatic positions distant from metabolic soft spots) are unlikely to induce significant DKIEs. However, if deuterium replaces hydrogen at a site known to undergo cytochrome P450-mediated oxidation or other enzymatic transformations involving C-H bond cleavage in the parent sarafloxacin, a DKIE could slow that metabolic pathway. This deceleration can lead to a prolonged systemic exposure (increased half-life, t₁/₂), a higher maximum concentration (Cₘₐₓ), and an increased area under the curve (AUC) compared to the non-deuterated drug [4] [6]. Enhanced exposure can theoretically translate to improved bacterial suppression, particularly against pathogens where the extended time above the MIC (Minimum Inhibitory Concentration) is a key determinant of efficacy [3].
Research on deuterated quinolones suggests that the primary mechanism of action – inhibition of bacterial DNA gyrase and topoisomerase IV – is unlikely to be directly affected by deuterium substitution, as these interactions do not typically involve rate-limiting C-H bond cleavages at the binding site. Therefore, the intrinsic antibacterial potency against target enzymes (measured by IC₅₀) generally remains comparable between the deuterated and non-deuterated forms. Any significant changes in observed MIC values in susceptibility testing are thus more likely attributable to altered pharmacokinetics (e.g., better sustained concentrations) rather than a fundamental change in target inhibition strength [3] [9]. Studies on other deuterated antibiotics have demonstrated that the magnitude of observed DKIEs in vivo can be substantial, potentially reducing metabolic clearance by factors of 2 to 5 for drugs where metabolism is heavily dependent on a single deuterium-sensitive pathway [4].
Table 2: Potential Impact of Deuterium Kinetic Isotope Effects on Sarafloxacin-d8 Hydrochloride
Process | Potential DKIE Influence | Outcome on Antimicrobial Efficacy |
---|---|---|
Hepatic Metabolism (Oxidation) | ↓ Metabolic Rate (if deuterium at oxidation site) | ↑ Systemic Exposure (AUC, t₁/₂), Prolonged Time > MIC |
Plasma/Esterase Hydrolysis | ↓ Hydrolysis Rate (if deuterium near scissile bond) | ↑ Plasma Stability, ↑ Bioavailability |
Bacterial Target Binding (Gyrase/ParC) | Negligible (Binding not C-H cleavage rate-limited) | Unchanged Intrinsic Potency (IC₅₀) |
Membrane Permeation | Negligible | Unchanged Cellular Uptake Rate |
Efflux Pump Recognition | Unlikely | Minimal Expected Change in Accumulation |
It is crucial to recognize that DKIEs are highly position-dependent. The molecular architecture of sarafloxacin-d8 hydrochloride, specifically the location of the eight deuterium atoms within its structure, dictates whether any pharmacologically relevant isotope effects will occur. Deuterium atoms incorporated into the piperazine ring or other metabolically vulnerable regions hold the greatest potential for modulating pharmacokinetics and thereby influencing efficacy outcomes in models of infection [2] [6].
The core structure of fluoroquinolone antibiotics, including sarafloxacin, provides specific sites amenable to deuterium incorporation. Understanding the quinolone pharmacophore is essential to appreciate the significance of deuterium placement in sarafloxacin-d8 hydrochloride. The essential features include the bicyclic nitrogen-containing core (typically 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for second-generation quinolones like sarafloxacin), a piperazinyl ring at the C-7 position, and often a halogen (fluorine in sarafloxacin) at the C-8 position [3] [9].
In sarafloxacin-d8 hydrochloride, the eight deuterium atoms are specifically incorporated into the piperazinyl moiety. The structure (O=C(C₁=CN(C₂=CC=C(F)C=C₂)C₃=C(C=C(F)C(N₄C(²H)₂C(²H)₂NC(²H)₂C₄(²H)₂)=C₃)C₁=O)O.Cl) clearly shows the deuteration occurs on the piperazine ring attached to the C-7 position of the quinolone core. This ring is designated as fully deuterated at its carbon atoms, meaning all eight hydrogen atoms originally bonded to the four carbon atoms of the piperazine are replaced by deuterium [2] [8]. This specific location is strategically significant for several reasons:
The position-specific deuteration in sarafloxacin-d8 hydrochloride exemplifies how isotopic labeling serves dual purposes: acting as a non-perturbing tracer for mass spectrometric detection in ADME studies and potentially functioning as a molecular tool to probe and modulate metabolic stability through kinetic isotope effects, contingent on the metabolic pathways active in vivo. This precise engineering highlights the sophistication achievable in modern pharmaceutical research using isotopic labeling techniques [4] [6] [10].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3